Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate
Description
Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate is a thiazole-based small molecule characterized by a benzylsulfonyl-propanamido substituent at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring.
Properties
IUPAC Name |
ethyl 2-(3-benzylsulfonylpropanoylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-10-24-16(17-13)18-14(19)8-9-25(21,22)11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLXQDFTFJCOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Thiazole Ring:
- Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under basic conditions.
- Example: Reacting 2-bromoacetophenone with thiourea in ethanol under reflux conditions to yield 2-phenylthiazole.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate typically involves multi-step reactions that incorporate key intermediates. The thiazole ring is a crucial structural component, contributing to the compound's biological activity. The synthetic pathways often utilize coupling reactions, where benzylsulfonyl and propanamido groups are introduced to the thiazole framework.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research conducted by El-Messery et al. demonstrated that compounds with similar thiazole scaffolds exhibited significant activity against various cancer cell lines, including colon, melanoma, renal, and breast cancer cells. For instance, a series of 2-acetamido and 2-propanamido-thiazoles showed improved antitumor activity with IC50 values ranging from 0.2 to 1 µM against leukemia cell lines .
Inhibition of Enzymatic Activity
Thiazole derivatives have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, compounds with the thiazole structure were designed as inhibitors for SARS-CoV proteases, showcasing their potential in antiviral drug development . The incorporation of the benzylsulfonyl group may enhance binding affinity to target enzymes due to increased hydrophobic interactions.
Antimicrobial Properties
The thiazole ring is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Research indicates that thiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways. This property is particularly relevant in treating diseases characterized by chronic inflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Ethyl 2-[3-(Diethylamino)propanamido]thiazole-4-carboxylate (Compound 14)
Key Structural Differences :
- Substituent at the 2-position: Benzylsulfonyl (target compound) vs. diethylamino (Compound 14).
- The diethylamino group in Compound 14 is electron-donating, enhancing lipophilicity and possibly improving cellular uptake .
Biological Activity :
Compound 14 demonstrated potent antitumor activity in NCI-60 screening:
- GI₅₀ (RPMI-8226 leukemia) : 0.08 µM (highly active).
- Broad-spectrum GI₅₀ (MG-MID) : 38.3 µM across 60 cell lines.
In contrast, the benzylsulfonyl analog’s activity remains uncharacterized, though sulfonyl-containing thiazoles are often associated with kinase inhibition or antibacterial effects .
Table 1: Structural and Activity Comparison
| Feature | Ethyl 2-(3-(Benzylsulfonyl)propanamido)thiazole-4-carboxylate | Ethyl 2-[3-(Diethylamino)propanamido]thiazole-4-carboxylate (14) |
|---|---|---|
| 2-Position Substituent | Benzylsulfonyl | Diethylamino |
| Polarity | High (sulfonyl group) | Moderate (tertiary amine) |
| Reported Bioactivity | Not available | Antitumor (GI₅₀ = 0.08 µM, leukemia) |
| Potential Targets | Kinases, bacterial enzymes | Broad-spectrum anticancer |
Comparison with Antibiotic Precursor: Ethyl 2-(Pyridyl)thiazole-4-carboxylate Derivatives
A 2003 study synthesized a pyridyl-thiazole carboxylate precursor (14-step synthesis) for thiostrepton-type macrocyclic antibiotics. While structurally distinct, this compound shares the ethyl thiazole-4-carboxylate core with the target molecule. The benzylsulfonyl group in the target compound may offer synthetic advantages (e.g., easier functionalization) compared to the trifluoromethanesulfonyloxy-pyridyl group in the antibiotic precursor. However, the latter’s role in antibiotic synthesis highlights the versatility of thiazole carboxylates in diverse therapeutic contexts .
Comparison with Multisubstituted Propanamido-Thiazole Complexes
A 2023 patent described a highly complex intermediate with multiple acetylsulfanyl-propanamido and hexanamide groups. While this compound shares the propanamido-thiazole motif, its structural complexity and application as a macrocyclic antibiotic intermediate contrast sharply with the simpler, sulfonyl-substituted target molecule. This underscores the importance of substituent choice in balancing synthetic feasibility and bioactivity .
Key Research Findings and Implications
- Antitumor Potential: Diethylamino-substituted analogs (e.g., Compound 14) demonstrate that electron-donating groups at the 2-position correlate with high anticancer activity, particularly in leukemia models.
- Synthetic Accessibility : The target compound’s benzylsulfonyl group may simplify synthesis compared to trifluoromethanesulfonyloxy-pyridyl derivatives, which require 14 steps .
- Structural Versatility : Thiazole-4-carboxylates serve as scaffolds for both anticancer agents (e.g., Compound 14) and antibiotic precursors, emphasizing their pharmacological relevance .
Biological Activity
Chemical Structure and Properties
The compound's structure includes:
- Thiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur.
- Carboxylate Group : The presence of a carboxylic acid group (COOH), indicating potential acidic properties.
- Ethyl Group : Contributes to the ester formation.
- Benzylsulfonyl and Propanamide Groups : These functional groups may enhance biological activity by improving solubility and bioavailability.
1. Antimicrobial Activity
Thiazole derivatives have been reported to exhibit antimicrobial properties. For instance, compounds structurally similar to ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that thiazole derivatives could inhibit bacterial growth by interfering with cell wall synthesis or protein function .
2. Anticancer Potential
Research has highlighted the anticancer potential of thiazole derivatives. For example, certain thiazole-based compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway. This suggests that this compound may also possess similar properties, warranting further investigation .
3. Enzyme Inhibition
Thiazoles can act as enzyme inhibitors, particularly in the context of metabolic pathways related to disease states. Some derivatives have been studied for their ability to inhibit enzymes involved in the proliferation of cancer cells or in bacterial virulence factors, such as type III secretion systems .
Case Study: Antimicrobial Screening
In a high-throughput screening of thiazole derivatives, several compounds were evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed that certain thiazoles inhibited bacterial growth significantly at concentrations as low as 10 μM, suggesting that modifications to the thiazole structure could enhance potency .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 10 μM |
| Thiazole B | S. aureus | 15 μM |
| This compound | TBD | TBD |
Case Study: Anticancer Activity
A study focusing on thiazole derivatives revealed that some compounds could effectively inhibit the growth of colorectal cancer cells through apoptosis induction. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate?
- The compound can be synthesized via cyclocondensation reactions. For example, thiazole formation involves reacting a benzothioamide derivative with ethyl 2-chloroacetoacetate under basic conditions (e.g., potassium carbonate) in ethanol, followed by neutralization and recrystallization . Another approach uses coupling reactions, such as amide bond formation between activated carboxylic acid derivatives (e.g., 3,4,5-trimethoxybenzoyl chloride) and ethyl 2-aminothiazole-4-carboxylate under reflux with catalysts like glacial acetic acid .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR confirms structural integrity by identifying protons (e.g., thiazole ring protons at δ ~7.7–8.0 ppm) and carbons (e.g., carboxylate carbonyl at ~162 ppm) .
- HPLC ensures purity (>98% in some studies) .
- MS/HRMS validates molecular weight and fragmentation patterns (e.g., [M]+ peaks at m/z 271–300 range) .
Q. What functional groups influence its reactivity and biological activity?
- The thiazole ring enables π-π interactions in biological targets .
- The benzylsulfonyl group enhances electron-withdrawing effects, impacting solubility and target binding .
- The ethyl carboxylate group allows derivatization (e.g., hydrolysis to carboxylic acids for further coupling) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Reaction conditions : Use anhydrous solvents (e.g., DMF or DMSO) to suppress hydrolysis .
- Catalysts : Add glacial acetic acid to accelerate amide coupling or azido(trimethyl)silane for cycloadditions .
- Purification : Employ silica gel chromatography (cyclohexane/ethyl acetate gradients) or recrystallization (ethanol/water) .
Q. What mechanisms underlie its antitumor activity, and how can they be validated?
- Studies on analogous thiazoles show inhibition of cancer cell proliferation (e.g., RPMI-8226 leukemia cell line via apoptosis induction) .
- Methodology : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to confirm apoptotic pathways . Compare IC50 values across cell lines to assess selectivity .
Q. How should discrepancies in reported biological activity data be addressed?
- Variables : Test under standardized conditions (e.g., cell culture media, incubation time). For example, activity against leukemia cells (IC50 < 10 µM) may vary due to assay protocols .
- Control experiments : Include reference drugs (e.g., doxorubicin) and validate cytotoxicity via MTT assays .
Q. What computational tools aid in retrosynthetic planning and SAR studies?
- Retrosynthesis : AI-driven platforms (e.g., Template_relevance models) predict feasible routes using databases like Reaxys or Pistachio .
- SAR analysis : Molecular docking (AutoDock) identifies key interactions (e.g., hydrogen bonds between the sulfonyl group and kinase active sites) .
Q. How can solubility be improved without compromising bioactivity?
- Derivatization : Replace the ethyl ester with polar groups (e.g., PEG-linked carboxylates) .
- Formulation : Use co-solvents (DMSO:water mixtures) or nanoparticle encapsulation .
Q. What strategies enable efficient synthesis of analogs for structure-activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
